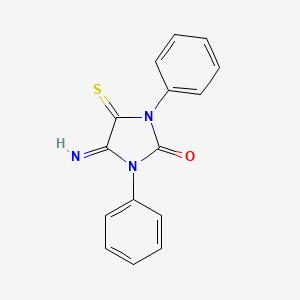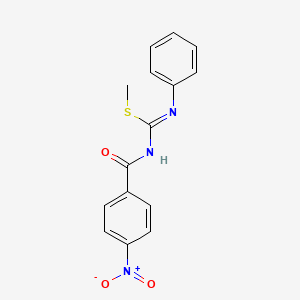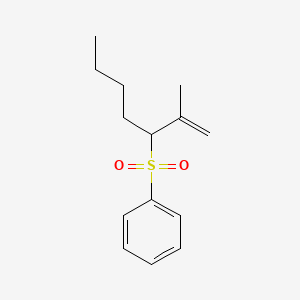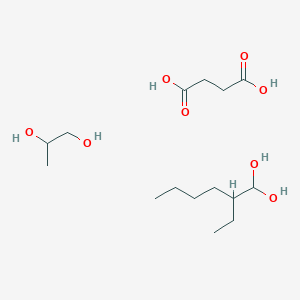
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- is a chemical compound with the molecular formula C10H6(SO3H)2NCS. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfonic acid groups and an isothiocyanate group attached to a naphthalene ring, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- typically involves the sulfonation of naphthalene followed by the introduction of the isothiocyanate group. The process begins with the sulfonation of naphthalene using sulfuric acid to produce 1,5-naphthalenedisulfonic acid. This intermediate is then reacted with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group, resulting in the formation of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonic acid groups.
Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted amines, alcohols, or thiols.
Oxidation Products: Oxidation of the sulfonic acid groups can lead to the formation of sulfonates or sulfones.
Condensation Products:
Aplicaciones Científicas De Investigación
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the labeling and detection of biomolecules due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the modification of their structure and function. The sulfonic acid groups enhance the solubility and stability of the compound, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthalenedisulfonic acid: Lacks the isothiocyanate group but shares similar sulfonic acid groups.
2,6-Naphthalenedisulfonic acid: Similar structure but with sulfonic acid groups at different positions.
1,3,6,7-Naphthalenetrisulfonic acid: Contains three sulfonic acid groups, offering different reactivity and applications.
Uniqueness
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- is unique due to the presence of both sulfonic acid and isothiocyanate groups. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
74220-99-8 |
|---|---|
Fórmula molecular |
C11H7NO6S3 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
3-isothiocyanatonaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C11H7NO6S3/c13-20(14,15)10-3-1-2-8-9(10)4-7(12-6-19)5-11(8)21(16,17)18/h1-5H,(H,13,14,15)(H,16,17,18) |
Clave InChI |
VBNBCMZEYBETOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=C=S)C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)




![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)







